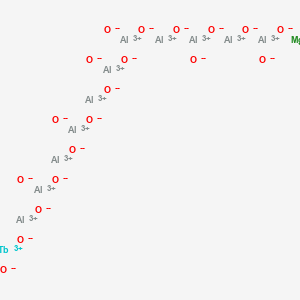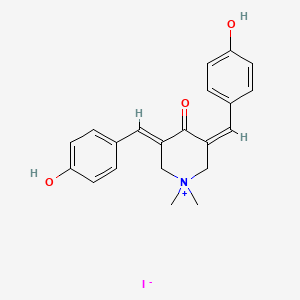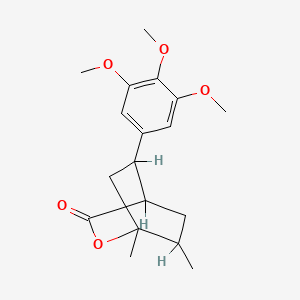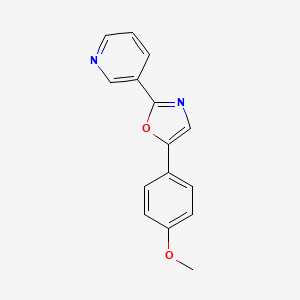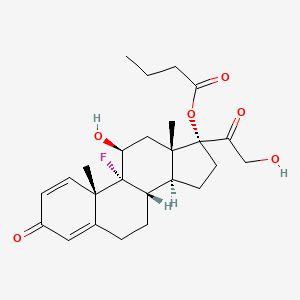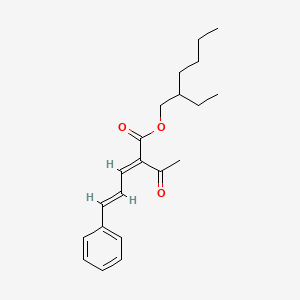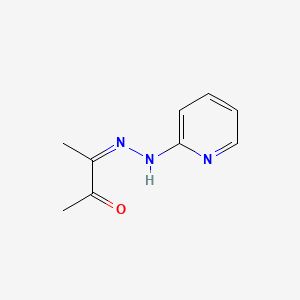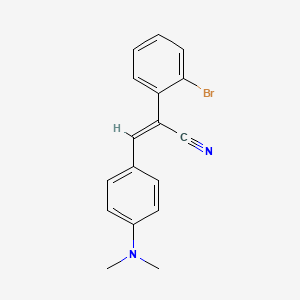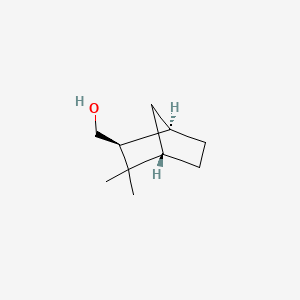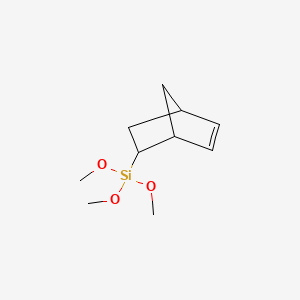
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including materials science and organic synthesis. The compound’s structure consists of a bicycloheptene core with a trimethoxysilyl group attached, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- typically involves the reaction of norbornene with trimethoxysilane. The reaction is usually catalyzed by transition metals such as platinum or palladium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, hydrogenated derivatives, and various substituted bicycloheptene compounds. These products have diverse applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor for drug synthesis.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- involves its ability to undergo various chemical reactions due to its unique structure. The trimethoxysilyl group can participate in hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the development of materials with enhanced mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: A simpler analog without the trimethoxysilyl group.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group instead of the trimethoxysilyl group.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure with triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is unique due to the presence of the trimethoxysilyl group, which imparts distinct reactivity and properties. This group allows for the formation of siloxane bonds, making the compound valuable in materials science and industrial applications.
Eigenschaften
CAS-Nummer |
7538-46-7 |
|---|---|
Molekularformel |
C10H18O3Si |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hept-5-enyl(trimethoxy)silane |
InChI |
InChI=1S/C10H18O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
InChI-Schlüssel |
DZWAQOSWSCOXEW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1CC2CC1C=C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


